9-Acridinecarbonyl chloride chemical properties
9-Acridinecarbonyl chloride chemical properties
An In-Depth Technical Guide to 9-Acridinecarbonyl Chloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Acridinecarbonyl chloride, a pivotal reagent in chemical synthesis and bioanalytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this compound, grounding theoretical principles in field-proven insights.
Introduction: The Versatile Acridine Scaffold
9-Acridinecarbonyl chloride is a highly reactive acid chloride derivative of 9-acridinecarboxylic acid. Its chemical significance is twofold: it serves as a potent acylating agent and as a precursor for introducing the fluorescent acridine moiety onto target molecules. The acridine ring system is a well-established fluorophore, and its covalent attachment to analytes enables highly sensitive detection in various analytical methodologies. The reactivity of the acyl chloride group, positioned at the 9-position of the tricyclic aromatic acridine core, makes it an ideal handle for conjugation with a wide array of nucleophiles.
This guide will explore the fundamental physicochemical and spectroscopic properties of 9-Acridinecarbonyl chloride, elucidate its synthesis and core reactivity through mechanistic insights, and provide detailed protocols for its synthesis and application as a fluorescent labeling agent.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The identity and purity of 9-Acridinecarbonyl chloride are confirmed through a combination of physical property measurements and spectroscopic analysis.
Core Physicochemical Properties
The essential physical and chemical identifiers for 9-Acridinecarbonyl chloride are summarized below. These parameters are critical for safe handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈ClNO | [1][2] |
| Molecular Weight | 241.67 g/mol | [1] |
| CAS Number | 66074-67-7 | [1][2] |
| Appearance | Solid or liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light and moisture |
Causality Insight: The compound's high reactivity, particularly with water, necessitates storage under anhydrous and inert conditions to prevent degradation to its corresponding carboxylic acid.[3] Its light sensitivity is characteristic of the acridine aromatic system.
Spectroscopic Characterization
Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, essential for structure verification.[4][5]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acyl chloride C=O stretch, typically found in the 1750-1820 cm⁻¹ region. Additional bands corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹) from the acridine ring are also expected.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would display a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the eight protons on the acridine ring.
-
¹³C NMR: The spectrum would show multiple signals in the aromatic region (δ 120-150 ppm) and a highly deshielded signal for the carbonyl carbon (typically δ 165-175 ppm), confirming the presence of the acyl chloride functional group.
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-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation patterns. A key diagnostic feature is the molecular ion peak (M⁺) at m/z 241.[1] Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 243 will be observed with an intensity of approximately one-third of the M⁺ peak. Common fragmentation includes the loss of the carbonyl chloride group (-COCl) to yield an acridine fragment ion at m/z 179.[1]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 9-Acridinecarbonyl chloride is fundamental to its effective application.
Synthesis Pathway
The most direct and common synthesis of 9-Acridinecarbonyl chloride involves the reaction of its parent carboxylic acid, 9-acridinecarboxylic acid, with a chlorinating agent.[6][7] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8][9][10]
The mechanism proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[6][10] Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride.[9][10]
Caption: General mechanism for nucleophilic acyl substitution.
Key reactions include:
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Hydrolysis: Rapid and often violent reaction with water to form 9-acridinecarboxylic acid. This underscores the necessity of anhydrous reaction conditions. [3]* Reaction with Alcohols: Forms the corresponding esters (acridine-9-carboxylates). The reaction is typically conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. [3]* Reaction with Amines: Reacts readily with primary and secondary amines to yield stable amides (acridine-9-carboxamides). [3]This is the cornerstone reaction for its use as a fluorescent labeling agent for biomolecules and pharmaceuticals. [11]
Applications in Research
The unique combination of a reactive acylating group and a fluorescent aromatic core makes 9-Acridinecarbonyl chloride a valuable tool in several scientific domains.
Fluorescent Labeling and Derivatization
The primary application of 9-Acridinecarbonyl chloride is as a pre-column derivatizing agent for analytes containing primary and secondary amine or alcohol functional groups. [11][12]Derivatization serves two key purposes:
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Enhanced Detectability: It attaches the highly fluorescent acridine tag, enabling detection at picomolar to nanomolar concentrations using HPLC with fluorescence detection (HPLC-FLD). [13]2. Improved Chromatography: It converts small, polar analytes into larger, more hydrophobic derivatives, improving their retention and separation on reverse-phase HPLC columns. [13] This technique is widely applied in metabolomics, pharmaceutical analysis, and environmental science for the quantification of amino acids, biogenic amines, and drugs. [11][13][14]
Synthetic Chemistry Intermediate
Beyond labeling, 9-Acridinecarbonyl chloride serves as a versatile building block for introducing the acridine scaffold into more complex molecular architectures. The acridine nucleus is a key structural motif in various compounds with biological activity, including DNA intercalators and potential therapeutic agents.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 9-Acridinecarbonyl Chloride
[8]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reactants: Charge the flask with 9-acridinecarboxylic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (approx. 10-15 eq).
-
Reaction: Heat the mixture to reflux with stirring. The solid 9-acridinecarboxylic acid will gradually dissolve. Continue refluxing for 1-2 hours after complete dissolution to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). Caution: Thionyl chloride is corrosive and reacts with moisture.
-
Product: The resulting solid residue is crude 9-Acridinecarbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification.
Protocol 2: General Procedure for Fluorescent Labeling of an Amine
-
Analyte Preparation: Dissolve the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile, THF).
-
Reagent Solution: Prepare a fresh solution of 9-Acridinecarbonyl chloride (1.2-1.5 eq) in the same aprotic solvent.
-
Reaction: To the analyte solution, add a non-nucleophilic base such as triethylamine or pyridine (2.0 eq). Cool the mixture in an ice bath (0°C).
-
Derivatization: Add the 9-Acridinecarbonyl chloride solution dropwise to the stirred analyte solution.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Analysis: The resulting solution containing the fluorescently labeled derivative can be diluted and directly analyzed by techniques such as HPLC-FLD.
Safety and Handling
9-Acridinecarbonyl chloride is a hazardous chemical that demands strict safety protocols.
-
Hazards: The compound is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract. [15]It is harmful if inhaled, swallowed, or absorbed through the skin. It reacts violently with water, releasing corrosive HCl gas. * Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. [15]* Handling: Use only in anhydrous conditions. Avoid contact with water, alcohols, and other nucleophiles. [16]Use non-sparking tools.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place (2-8°C).
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